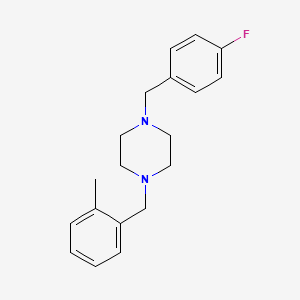![molecular formula C12H14N4O5 B5697157 N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5697157.png)
N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide, also known as MNBC, is a chemical compound that belongs to the class of carboximidamides. It has been widely used in scientific research for its potential applications in various fields such as medicinal chemistry, drug discovery, and biological studies.
Mechanism of Action
The mechanism of action of N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide has also been shown to inhibit the growth and proliferation of cancer cells. In addition, N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide has been shown to have antiviral and antibacterial activities.
Advantages and Limitations for Lab Experiments
N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of biological activities. However, N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide also has some limitations. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide. One direction is to investigate its potential use as a diagnostic tool for cancer and other diseases. Another direction is to explore its potential use as a therapeutic agent for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide and to identify its molecular targets.
Synthesis Methods
The synthesis of N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide involves the reaction of 4-nitrobenzenecarboximidamide with morpholine and phosgene. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide.
Scientific Research Applications
N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide has been widely used in scientific research for its potential applications in various fields such as medicinal chemistry, drug discovery, and biological studies. It has been shown to have anticancer, antiviral, and antibacterial activities. N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide has also been investigated for its potential use as a diagnostic tool for cancer and other diseases.
properties
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O5/c13-11(9-1-3-10(4-2-9)16(18)19)14-21-12(17)15-5-7-20-8-6-15/h1-4H,5-8H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFVWHBWHNSIBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(morpholin-4-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid](/img/structure/B5697076.png)

![N'-[(3-cyclohexylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5697102.png)
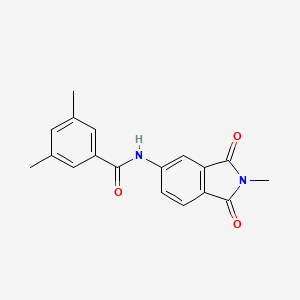
![N-(5-chloropyridin-2-yl)-2-[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5697112.png)
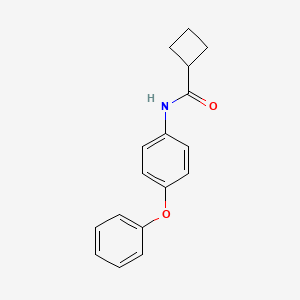
![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5697135.png)
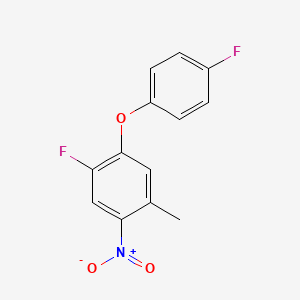
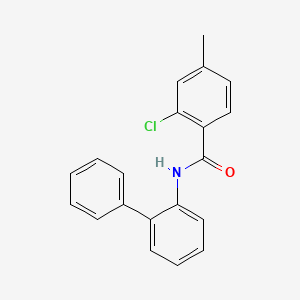
![5-[(phenylsulfonyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5697150.png)
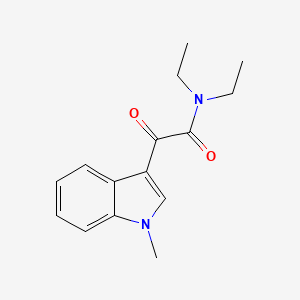
![3-[5-(4-methylphenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5697167.png)
![N-[4-(acetylamino)phenyl]-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5697174.png)
